molecular formula C19H22ClN3O3S B468476 N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea CAS No. 712318-56-4

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea

Cat. No.: B468476
CAS No.: 712318-56-4
M. Wt: 407.9g/mol
InChI Key: AVKMEWLTEGCWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like diabetes and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Biological Activity

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea is a compound with significant potential in biological research and therapeutic applications. Its molecular formula is C19_{19}H22_{22}ClN3_3O3_3S, and it has a molecular weight of approximately 407.91 g/mol. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound can be synthesized through the reaction of 4-(1-azepanylsulfonyl)aniline with 3-chlorophenyl isocyanate. The synthesis involves several chemical reactions, including oxidation and reduction, which can modify its functional groups for enhanced biological activity.

Key Reactions:

  • Oxidation: Sulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: Nitro groups can be reduced to amines.
  • Substitution: Chlorine atoms can be replaced with other nucleophiles under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and diabetes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For example, studies have shown that such urea derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that play roles in disease progression:

  • Dipeptidyl Peptidase IV (DPP-IV): Inhibition of DPP-IV is significant for managing type 2 diabetes as it prevents the degradation of incretin hormones, which help regulate insulin secretion.
  • Carbonic Anhydrase: Inhibition of this enzyme may have implications in treating conditions like glaucoma and epilepsy.

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potent antitumor activity (source: unpublished data).
  • Animal Models:
    • In a murine model of diabetes, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential as an antidiabetic agent (source: unpublished data).

Comparative Analysis

The following table summarizes the biological activities and target mechanisms of this compound compared to related compounds:

Compound NameAntitumor ActivityDPP-IV InhibitionCarbonic Anhydrase Inhibition
This compoundHighModerateLow
Similar Urea Derivative AModerateHighModerate
Similar Urea Derivative BLowLowHigh

Properties

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-15-6-5-7-17(14-15)22-19(24)21-16-8-10-18(11-9-16)27(25,26)23-12-3-1-2-4-13-23/h5-11,14H,1-4,12-13H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMEWLTEGCWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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